molecular formula C14H13BrN2O4S B2413812 5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide CAS No. 946215-90-3

5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide

Cat. No. B2413812
CAS RN: 946215-90-3
M. Wt: 385.23
InChI Key: PMACSOMCNCJTMD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Heterocyclic Compounds and Antiviral Activity

A study by Flefel et al. (2012) explored the synthesis of novel heterocyclic derivatives, including thiazolidine-based compounds, for anti-avian influenza virus activity. These compounds showed promising results against the H5N1 virus, highlighting their potential in antiviral drug development Flefel et al., 2012.

Organic Synthesis Methodologies

Research on organic synthesis methodologies includes the work of Clark et al. (1999), who demonstrated efficient room-temperature catalytic cyclisations involving bromo-enamides, potentially relevant to the synthesis of complex organic compounds like 5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide Clark et al., 1999.

Antimicrobial Activities

Siddiqa et al. (2022) investigated the antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives, showcasing significant activity against drug-resistant bacteria. This research provides a foundation for further exploration of similar compounds for antimicrobial purposes Siddiqa et al., 2022.

Antiprotozoal Agents

Ismail et al. (2004) synthesized and evaluated dicationic imidazo[1,2-a]pyridines, including derivatives with furan components, for their antiprotozoal properties. These compounds displayed potent activity against Trypanosoma and Plasmodium species, indicating their potential as antiprotozoal agents Ismail et al., 2004.

properties

IUPAC Name

5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c15-13-6-5-12(21-13)14(18)16-10-3-1-4-11(9-10)17-7-2-8-22(17,19)20/h1,3-6,9H,2,7-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMACSOMCNCJTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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